Bicalutamide-d5
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Overview
Description
Bicalutamide-d5 is a deuterated form of Bicalutamide, a non-steroidal anti-androgen primarily used in the treatment of prostate cancer . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Bicalutamide . The incorporation of deuterium atoms can help in tracing the compound in biological systems and understanding its behavior more accurately .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicalutamide-d5 is synthesized by incorporating deuterium atoms into the Bicalutamide molecule. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . One common method is the use of deuterated solvents in the reaction mixture, which facilitates the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product . The production process is optimized to maximize yield and minimize the cost of deuterated reagents .
Chemical Reactions Analysis
Types of Reactions
Bicalutamide-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Bicalutamide-d5 is extensively used in scientific research, particularly in the fields of:
Chemistry: Used to study the chemical properties and reactions of Bicalutamide.
Biology: Helps in understanding the biological interactions and metabolism of Bicalutamide.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of Bicalutamide in the body.
Industry: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
Bicalutamide-d5, like Bicalutamide, acts as an androgen receptor antagonist . It competes with androgens for binding to androgen receptors, thereby blocking the action of androgens from adrenal and testicular origins . This inhibition prevents the stimulation of growth in normal and malignant prostatic tissue . The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .
Comparison with Similar Compounds
Similar Compounds
Flutamide: Another non-steroidal anti-androgen used in prostate cancer treatment.
Nilutamide: Similar to Bicalutamide but with different pharmacokinetic properties.
Enzalutamide: A second-generation non-steroidal anti-androgen with higher potency.
Apalutamide: Another second-generation non-steroidal anti-androgen.
Uniqueness
Bicalutamide-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for detailed pharmacokinetic studies . Compared to other non-steroidal anti-androgens, this compound offers better insights into the metabolism and distribution of Bicalutamide in biological systems .
Properties
Molecular Formula |
C18H14F4N2O4S |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3,3,3-trideuterio-2-[dideuterio-(4-fluorophenyl)sulfonylmethyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i1D3,10D2 |
InChI Key |
LKJPYSCBVHEWIU-FFQFYSDLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@](C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)(C([2H])([2H])S(=O)(=O)C2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origin of Product |
United States |
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